molecular formula C18H21ClN4O B2480655 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone CAS No. 2320504-16-1

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone

Cat. No. B2480655
CAS RN: 2320504-16-1
M. Wt: 344.84
InChI Key: ZGMUYCAAYCEXLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazole and azetidine derivatives often involves multi-step reactions, starting from readily available precursors. For instance, the preparation of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol from l-(+)-methionine showcases a three-step, one-pot construction of the chiral azetidine ring, demonstrating the intricate synthesis routes possible for azetidine derivatives (Mincan Wang et al., 2008). Similarly, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol and its structural elucidation through X-ray diffraction highlights the complexity and precision required in synthesizing such molecules (Heng-Shan Dong & Guoyong Huo, 2009).

Molecular Structure Analysis

The molecular structure of triazole and azetidine compounds is often elucidated using techniques like NMR, IR, MS spectra, and X-ray diffraction crystallography. These methods provide insights into the conformation, bonding, and overall structure of the molecules. For example, the detailed crystal structure analysis of related compounds provides a basis for understanding the molecular arrangement and intermolecular interactions, which are crucial for their biological activity and chemical properties (Heng-Shan Dong et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of such compounds can involve various reactions, including cycloadditions, rearrangements, and substitutions, depending on their functional groups and structural configuration. For instance, the catalytic asymmetric addition of organozinc reagents to aldehydes using chiral azetidine derivatives demonstrates the potential chemical reactivity of these compounds (Mincan Wang et al., 2008). Moreover, the synthesis and evaluation of triazole derivatives for their catalytic activities in Huisgen 1,3-dipolar cycloadditions reveal the versatile chemical properties that can be exploited in synthetic chemistry (Salih Ozcubukcu et al., 2009).

Scientific Research Applications

Microwave Assisted Synthesis and Pharmacological Evaluation

A study by Mistry and Desai (2006) explores the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, derived from similar structural frameworks. These compounds were evaluated for their antibacterial and antifungal activities, highlighting the potential of these frameworks in developing antimicrobial agents (Mistry & Desai, 2006).

Catalyst for Huisgen 1,3-Dipolar Cycloadditions

Ozcubukcu et al. (2009) designed a tris(triazolyl)methanol-Cu(I) complex as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, a key reaction in the synthesis of 1,2,3-triazoles. The study demonstrates the compound's efficacy in catalyzing these reactions under mild conditions, offering an efficient pathway for synthesizing triazole-containing compounds (Ozcubukcu et al., 2009).

Synthesis and Anticancer/Antimicrobial Evaluation

Katariya et al. (2021) conducted a study on the synthesis of novel biologically potent heterocyclic compounds, incorporating structures similar to the query chemical. These compounds were evaluated for their anticancer activity and in vitro antibacterial and antifungal activities, showcasing the diverse pharmacological potentials of such chemical structures (Katariya et al., 2021).

DFT Studies and Chemical Synthesis

Abosadiya et al. (2018) explored the synthesis of new 1,2,4-triazole and triazolidin derivatives, providing insights into the structural and electronic properties through DFT studies. This research underscores the significance of computational and synthetic methods in understanding and expanding the utility of compounds with similar core structures (Abosadiya et al., 2018).

Mechanism of Action of HIV Entry Inhibitors

Watson et al. (2005) discussed the CCR5 receptor-based mechanism of action of potent allosteric noncompetitive HIV entry inhibitors, highlighting the structural and functional relevance of compounds with similar chemical backbones in targeting viral entry into host cells (Watson et al., 2005).

Safety and Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity information and safety precautions .

Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, areas of its chemistry that need further exploration, and how it could be modified to improve its properties .

properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c19-16-5-3-15(4-6-16)18(7-1-2-8-18)17(24)22-9-14(10-22)11-23-13-20-12-21-23/h3-6,12-14H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGMUYCAAYCEXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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